molecular formula C5H5BrS B1266114 2-Bromo-5-methylthiophene CAS No. 765-58-2

2-Bromo-5-methylthiophene

Cat. No. B1266114
CAS RN: 765-58-2
M. Wt: 177.06 g/mol
InChI Key: ACDLOOGOFKSUPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-methylthiophene and related compounds involves methods that utilize basic materials like 3-methylthiophene and NBS (N-bromosuccinimide). For example, 2-bromo-3-methylthiophene can be synthesized with an 87% yield under controlled conditions, demonstrating the efficiency of bromination reactions in thiophene chemistry (Zhao Li-juan, 2011). Additionally, palladium-catalyzed C-H homocoupling of bromothiophene derivatives has been employed to create well-defined oligothiophenes, highlighting advanced synthetic strategies involving 2-Bromo-5-methylthiophene derivatives (Masabumi Takahashi et al., 2006).

Scientific Research Applications

Organic Material Synthesis

2-Bromo-5-methylthiophene has been utilized in the synthesis of organic materials. A study by Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is significant for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).

Photochromic Compound Synthesis

Liu, Yang, and Yu (2008) explored the synthesis of photochromic dithienylethene compounds using 2-methylthiophene. This involves multiple reaction steps, including treating 2-methylthiophene with liquid bromine to form derivatives like 3,5-dibromo-2-methylthiophene. Such compounds have potential applications in photochromic behaviors (Liu, Yang, & Yu, 2008).

Electronic Structure and Substituent Effects Study

Tong, Ma, Ge, Wang, and Wang (2010) investigated the electronic structure and substituent effects of 2-bromo-5-methylthiophene. Their study, involving photoelectron spectroscopy and theoretical methods, aimed to understand the electronic effects of donor or acceptor substituent groups, which is crucial for reliable photoelectron spectra assignment (Tong et al., 2010).

Polymer Synthesis

Fell, Mårdalen, Samuelsen, Hofsløkken, and Carlsen (1993) conducted structural studies on poly(dimethyl-tetrathiophene), an intermediate between poly(thiophene) and poly(3-methylthiophene), using 2-bromo-3-methylthiophene. This research highlights the application of 2-bromo-5-methylthiophene in polymer synthesis, emphasizing features like exact methyl side group positioning (Fell et al., 1993).

Synthesis and Characterization of Bromides

Zhao Li-juan (2011) synthesized 2-bromo-3-methylthiophene and characterized it using methods like gas chromatography (GC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). This research contributes to the understanding of the synthesis process and characteristics of such compounds (Zhao Li-juan, 2011).

Halogen Dance Reaction Study

Froehlich, Hametner, and Kalt (1996) reported a selective halogen dance reaction upon lithiation of 2-bromo-5-methylthiophene. This reaction forms a series of 2-substituted 3-bromo-5-methylthiophenes, contributing to the study of halogen dance reactions in organic chemistry (Froehlich, Hametner, & Kalt, 1996).

Catalyst-Transfer Condensation Polymerization

Yokozawa, Adachi, Miyakoshi, and Yokoyama (2007) studied the chain-growth condensation polymerization of a compound derived from 2-bromo-5-methylthiophene. Their research focused on synthesizing polymers with specific properties using catalyst-transfer condensation polymerization (Yokozawa et al., 2007).

Safety And Hazards

2-Bromo-5-methylthiophene is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to the eyes, respiratory system, and skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

2-Bromo-5-methylthiophene is a crucial intermediate in drug synthesis, and its thiophene ring system exhibits many pharmacological properties . Therefore, future research could focus on exploring its potential applications in medicinal chemistry and developing more efficient synthesis methods.

properties

IUPAC Name

2-bromo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLOOGOFKSUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227308
Record name 2-Bromo-5-methylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylthiophene

CAS RN

765-58-2
Record name 2-Bromo-5-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-58-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylthiophene
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Record name 2-Bromo-5-methylthiophene
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Record name 2-bromo-5-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
A Koch, S Krieck, H Görls, M Westerhausen - Dalton Transactions, 2018 - pubs.rsc.org
… To limit side reactions, 2-bromo-5-methylthiophene was used as a substrate for the synthesis of thienyllithium and -magnesium derivatives for subsequent conversions without the …
Number of citations: 3 pubs.rsc.org
S Tong, C Ma, M Ge, W Wang, D Wang - Journal of Molecular Structure, 2010 - Elsevier
… -5-chlorothiophene, and 2-bromo-5-methylthiophene, which have wider application in … , 2-bromo-5-chlorothiophene, and 2-bromo-5-methylthiophene by means of PES and use these …
Number of citations: 4 www.sciencedirect.com
J Fr - Monatshefte f r Chemie Chemical Monthly, 1996 - cir.nii.ac.jp
Synthesis of trisubstituted thiophenesvia a halogen dance reaction at 2-bromo-5-methylthiophene | CiNii Research … Synthesis of trisubstituted thiophenesvia a halogen dance reaction at 2-bromo-5-methylthiophene …
Number of citations: 46 cir.nii.ac.jp
Y Yokoyama, Y Yamashita, K Takahashi… - Bulletin of the Chemical …, 1986 - jlc.jst.go.jp
A novel rearrangement of protonated 2-bromo-5-methylthiophene was observed in HSO 3 F by means of 1 H NMR spectroscopy. …
Number of citations: 5 jlc.jst.go.jp
D Mari, N Miyagawa, K Okano… - The Journal of Organic …, 2018 - ACS Publications
The LDA (lithium diisopropylamide)-promoted regiocontrolled halogen dance of α-bromothiophenes and α-bromofurans is described. Bromothiophenes bearing a diethyl acetal moiety …
Number of citations: 21 pubs.acs.org
MH Sangachin, S Brassard… - The Journal of Organic …, 2023 - ACS Publications
… study, either 2-methylthiophene or 2-bromo-5-methylthiophene was chosen as the electron … with both types of coupling partner: 2-bromo-5-methylthiophene and 2-thiophenecarbonitrile (…
Number of citations: 2 pubs.acs.org
J Fröhlich, C Hametner, W Kalt - Monatshefte für Chemie/Chemical …, 1996 - Springer
… A new example of a selective halogen dance reaction was observed upon lithiation of 2-bromo-5-methylthiophene with LDA under appropriate reaction conditions. A series of 2-…
Number of citations: 0 link.springer.com
P Zhang, TR Newhouse - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Alternative Name: 2‐bromo‐5‐methylthiophene. …
Number of citations: 0 onlinelibrary.wiley.com
HC Van der Plas, DA De Bie… - Recueil des Travaux …, 1974 - Wiley Online Library
… This mechanism is somewhat unattractive since it cannot explain why the introduction of a methyl group in 2-bromo4-methylthiophene" and 2-bromo-5-methylthiophene seems to …
Number of citations: 26 onlinelibrary.wiley.com
J Fröhlich, C Hametner - Monatshefte für Chemie/Chemical Monthly, 1996 - Springer
… Our own work in this field started with migrations at dibromothiophenes [-9, 10] and 2-bromo-5-methylthiophene [11]. The extension of this work towards furans led for the first time to …
Number of citations: 0 link.springer.com

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